molecular formula C19H17NO4S B285570 N-(2-methoxyphenyl)-2-(2-naphthylsulfonyl)acetamide

N-(2-methoxyphenyl)-2-(2-naphthylsulfonyl)acetamide

Cat. No. B285570
M. Wt: 355.4 g/mol
InChI Key: CNKPCXCJCHOZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-(2-naphthylsulfonyl)acetamide, also known as MNSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNSA belongs to the family of sulfonylurea compounds, which are known for their hypoglycemic effects.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(2-naphthylsulfonyl)acetamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit antidiabetic, anti-inflammatory, and anticancer properties. N-(2-methoxyphenyl)-2-(2-naphthylsulfonyl)acetamide has been demonstrated to reduce blood glucose levels in animal models of diabetes, making it a promising candidate for the treatment of type 2 diabetes. Additionally, N-(2-methoxyphenyl)-2-(2-naphthylsulfonyl)acetamide has been shown to inhibit the production of inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent. Finally, N-(2-methoxyphenyl)-2-(2-naphthylsulfonyl)acetamide has been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.

Mechanism of Action

The exact mechanism of action of N-(2-methoxyphenyl)-2-(2-naphthylsulfonyl)acetamide is not fully understood. However, it is believed that the compound exerts its antidiabetic effects by inhibiting the ATP-sensitive potassium channels in pancreatic beta cells, leading to an increase in insulin secretion. N-(2-methoxyphenyl)-2-(2-naphthylsulfonyl)acetamide has also been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications. The anti-inflammatory effects of N-(2-methoxyphenyl)-2-(2-naphthylsulfonyl)acetamide are thought to be due to its ability to inhibit the activation of the transcription factor NF-kB, which is involved in the production of inflammatory cytokines. Finally, the anticancer effects of N-(2-methoxyphenyl)-2-(2-naphthylsulfonyl)acetamide are believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(2-naphthylsulfonyl)acetamide has been shown to have a number of biochemical and physiological effects. In animal models of diabetes, N-(2-methoxyphenyl)-2-(2-naphthylsulfonyl)acetamide has been demonstrated to reduce blood glucose levels and improve insulin sensitivity. N-(2-methoxyphenyl)-2-(2-naphthylsulfonyl)acetamide has also been shown to reduce the production of inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent. Finally, N-(2-methoxyphenyl)-2-(2-naphthylsulfonyl)acetamide has been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-methoxyphenyl)-2-(2-naphthylsulfonyl)acetamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, N-(2-methoxyphenyl)-2-(2-naphthylsulfonyl)acetamide has been shown to have a number of potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using N-(2-methoxyphenyl)-2-(2-naphthylsulfonyl)acetamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects.

Future Directions

There are a number of future directions for research on N-(2-methoxyphenyl)-2-(2-naphthylsulfonyl)acetamide. One area of interest is the development of N-(2-methoxyphenyl)-2-(2-naphthylsulfonyl)acetamide analogs with improved pharmacological properties. Another area of interest is the investigation of the potential anticancer effects of N-(2-methoxyphenyl)-2-(2-naphthylsulfonyl)acetamide in human clinical trials. Finally, the mechanism of action of N-(2-methoxyphenyl)-2-(2-naphthylsulfonyl)acetamide could be further investigated to better understand its effects and potential therapeutic applications.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-2-(2-naphthylsulfonyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been shown to exhibit antidiabetic, anti-inflammatory, and anticancer properties. Although its mechanism of action is not fully understood, N-(2-methoxyphenyl)-2-(2-naphthylsulfonyl)acetamide has a well-established synthesis method and is a promising candidate for further research.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-2-(2-naphthylsulfonyl)acetamide involves a multistep process that begins with the reaction of 2-naphthylamine with chlorosulfonic acid to form 2-naphthalenesulfonic acid. The resulting compound is then treated with sodium hydroxide to give 2-naphthalenesulfonate. The second step involves the reaction of 2-naphthalenesulfonate with 2-methoxyphenylacetic acid to form N-(2-methoxyphenyl)-2-(2-naphthylsulfonyl)acetamide. The overall yield of the synthesis process is approximately 50%.

properties

Molecular Formula

C19H17NO4S

Molecular Weight

355.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-naphthalen-2-ylsulfonylacetamide

InChI

InChI=1S/C19H17NO4S/c1-24-18-9-5-4-8-17(18)20-19(21)13-25(22,23)16-11-10-14-6-2-3-7-15(14)12-16/h2-12H,13H2,1H3,(H,20,21)

InChI Key

CNKPCXCJCHOZRG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

COC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.